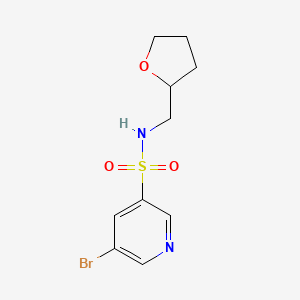
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (CTI) is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CTI is a member of the tetrahydroisoquinoline family and has been studied for its biochemical and physiological effects. In We will also discuss the scientific research applications of CTI and list future directions for further research.
作用機序
The mechanism of action of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves the modulation of dopamine release in the brain. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has a high affinity for dopamine receptors and can bind to them, leading to the modulation of dopamine release. Studies have shown that N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide can also inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide can increase dopamine levels in the brain, leading to improved motor function and cognitive performance. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
実験室実験の利点と制限
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has several advantages for use in lab experiments. One of the primary advantages of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is its high affinity for dopamine receptors, making it a potential candidate for the treatment of neurological disorders. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to the use of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide in lab experiments. One limitation is the potential for off-target effects, which can lead to unintended consequences. Additionally, the long-term effects of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide on the brain are not yet fully understood, and further research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide. One area of future research is the development of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide-based therapies for the treatment of neurological disorders. Another area of future research is the investigation of the long-term effects of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide on the brain. Additionally, further research is needed to determine the optimal dosage and administration of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide for therapeutic use.
Conclusion
In conclusion, N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has been studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations in lab experiments. N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has potential applications in the treatment of neurological disorders and has several future directions for research. Further research is needed to fully understand the safety and efficacy of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide for therapeutic use.
合成法
The synthesis of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide involves a four-step process starting from commercially available starting materials. The first step involves the reaction of 2-(cyclobutylmethyl)aniline with ethyl 2-bromoacetate to form the intermediate product. The intermediate product is then reacted with sodium methoxide to form the desired product. The final step involves the reduction of the product using palladium on carbon and hydrogen gas to yield N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide.
科学的研究の応用
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has been studied for its potential use in various scientific research applications. One of the primary applications of N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide is in the field of neuroscience. Studies have shown that N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide has a high affinity for dopamine receptors and can modulate dopamine release in the brain. This makes N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(17-10-11-4-3-5-11)14-13-7-2-1-6-12(13)8-9-16-14/h1-2,6-7,11,14,16H,3-5,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGNIJZSSCABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC(=O)C2C3=CC=CC=C3CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)

![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)



![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)